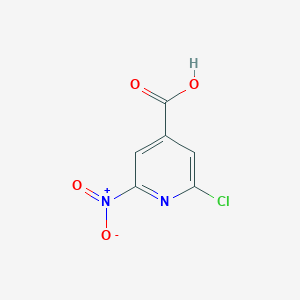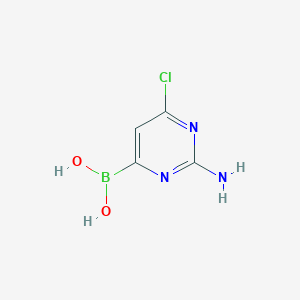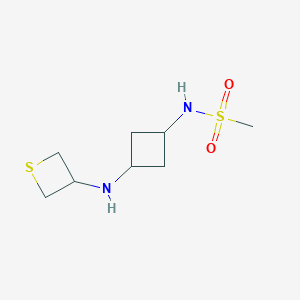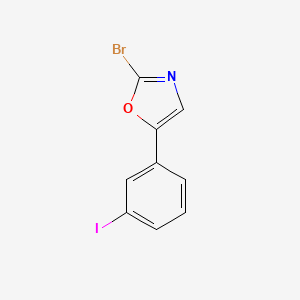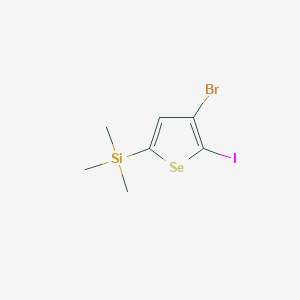
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is an organosilicon compound that features a selenophene ring substituted with bromine and iodine atoms, and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane typically involves the halogenation of selenophene followed by the introduction of the trimethylsilane group. One common method involves the bromination and iodination of selenophene to obtain 4-bromo-5-iodoselenophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The selenophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Cross-Coupling: Palladium or nickel catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the selenophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the selenophene ring.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound can be used to modify biomolecules, potentially leading to new probes for biological studies.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with interest in its ability to introduce selenophene moieties into drug candidates.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane in chemical reactions involves the activation of the selenophene ring and the trimethylsilane group. The selenophene ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: This compound features a phenyl ring instead of a selenophene ring and is used in similar types of reactions.
(3-Bromo-5-iodothiophen-2-yl)trimethylsilane: This compound has a thiophene ring instead of a selenophene ring and exhibits similar reactivity.
Uniqueness
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is unique due to the presence of the selenophene ring, which imparts different electronic properties compared to phenyl or thiophene rings
Eigenschaften
Molekularformel |
C7H10BrISeSi |
|---|---|
Molekulargewicht |
408.02 g/mol |
IUPAC-Name |
(4-bromo-5-iodoselenophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10BrISeSi/c1-11(2,3)6-4-5(8)7(9)10-6/h4H,1-3H3 |
InChI-Schlüssel |
LOAVSPDFTPGVTO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C([Se]1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

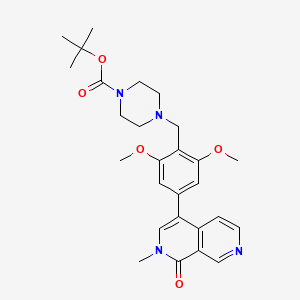

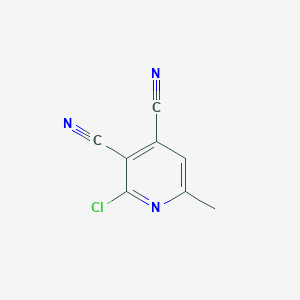
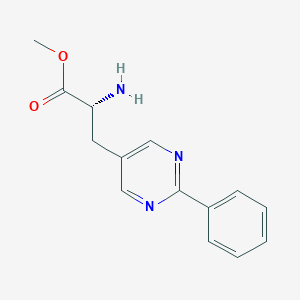
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)
